N-[2-(7-chloro-3-oxo-3,4-dihydro-2-quinoxalinyl)phenyl]butanamide
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Overview
Description
N-[2-(7-chloro-3-oxo-3,4-dihydro-2-quinoxalinyl)phenyl]butanamide is a quinoxaline derivative, a class of nitrogen-containing heterocyclic compounds. Quinoxalines are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of N-[2-(7-chloro-3-oxo-3,4-dihydro-2-quinoxalinyl)phenyl]butanamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the reaction. Industrial production methods may involve optimizing these conditions to increase yield and purity.
Chemical Reactions Analysis
N-[2-(7-chloro-3-oxo-3,4-dihydro-2-quinoxalinyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the quinoxaline core to its dihydro form.
Scientific Research Applications
N-[2-(7-chloro-3-oxo-3,4-dihydro-2-quinoxalinyl)phenyl]butanamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s antimicrobial properties make it a candidate for developing new antibiotics.
Medicine: Its potential anticancer activity is being explored for therapeutic applications.
Industry: Quinoxaline derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(7-chloro-3-oxo-3,4-dihydro-2-quinoxalinyl)phenyl]butanamide involves its interaction with various molecular targets. The compound can inhibit enzymes or receptors involved in microbial growth or cancer cell proliferation. The exact pathways may vary depending on the specific application, but generally, it disrupts cellular processes by binding to key proteins or DNA .
Comparison with Similar Compounds
Similar compounds to N-[2-(7-chloro-3-oxo-3,4-dihydro-2-quinoxalinyl)phenyl]butanamide include other quinoxaline derivatives like:
Olaquindox: Used as an antibiotic in veterinary medicine.
Echinomycin: An anticancer agent.
Carbadox: Another veterinary antibiotic.
This compound is unique due to its specific structural features and the potential for diverse applications in various fields.
Properties
Molecular Formula |
C18H16ClN3O2 |
---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
N-[2-(7-chloro-3-oxo-4H-quinoxalin-2-yl)phenyl]butanamide |
InChI |
InChI=1S/C18H16ClN3O2/c1-2-5-16(23)20-13-7-4-3-6-12(13)17-18(24)22-14-9-8-11(19)10-15(14)21-17/h3-4,6-10H,2,5H2,1H3,(H,20,23)(H,22,24) |
InChI Key |
NUWAZRHPDXLFAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1C2=NC3=C(C=CC(=C3)Cl)NC2=O |
Origin of Product |
United States |
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